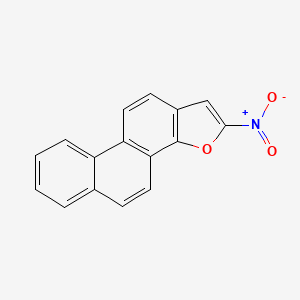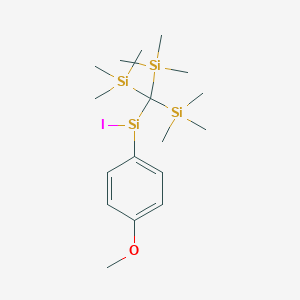
5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one is an organic compound that features both chloroaniline and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chloro group in the chloroaniline moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chloroaniline and nitrophenyl groups may contribute to its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical structure may impart desirable properties to the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Bromoanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 5-(4-Methoxyanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 5-(4-Fluoroanilino)-1-(4-nitrophenyl)pent-1-en-3-one
Uniqueness
The uniqueness of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one lies in the presence of the chloroaniline group, which may impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a subject of interest in various research fields.
Propriétés
| 116485-05-3 | |
Formule moléculaire |
C17H15ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
5-(4-chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-4-6-15(7-5-14)19-12-11-17(21)10-3-13-1-8-16(9-2-13)20(22)23/h1-10,19H,11-12H2 |
Clé InChI |
OKEGVPKWPGBOCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)CCNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)


![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)

![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
